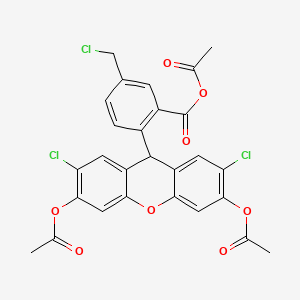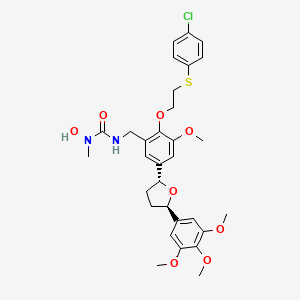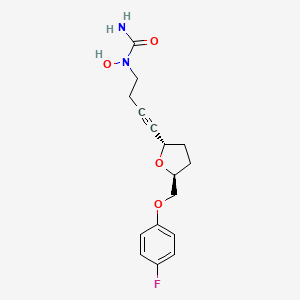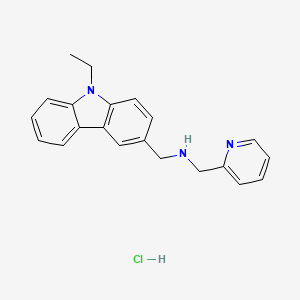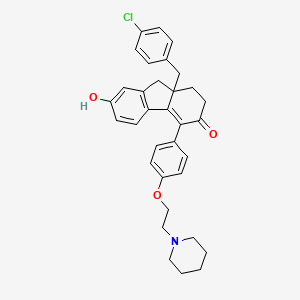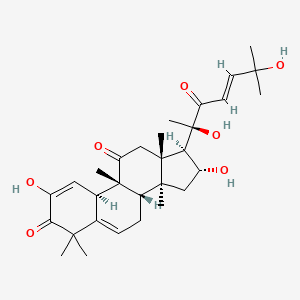
葫芦素 I
描述
葫芦苦素I 是一种天然存在的化合物,属于葫芦苦素家族,它们是四环三萜类化合物,主要存在于葫芦科植物中。 这些化合物以苦味而闻名,在传统医学中被用于其多种生物活性,包括抗炎、抗菌和抗癌特性 .
科学研究应用
葫芦苦素I 具有广泛的科学研究应用,包括:
化学: 用作研究三萜类化合物合成和反应的模型化合物。
生物学: 研究了它在调节细胞周期进程、诱导凋亡以及抑制癌细胞迁移和侵袭方面的作用.
作用机制
葫芦苦素I 通过多种机制发挥作用:
调节细胞周期进程: 它干扰细胞周期,导致细胞周期停滞。
诱导凋亡: 它激活凋亡途径,导致程序性细胞死亡。
抑制癌细胞迁移和侵袭: 它影响肿瘤微环境,特别是通过调节巨噬细胞极化和下调血红素加氧酶-1.
生化分析
Biochemical Properties
Cucurbitacin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with protein cysteine thiols . This interaction could result in the inhibition of numerous protein targets, potentially affecting a wide range of biochemical processes .
Cellular Effects
Cucurbitacin I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to promote cell apoptosis and induce an increase in the intracellular ROS level, with decreased antioxidant-related gene expression . It also inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest .
Molecular Mechanism
Cucurbitacin I exerts its effects at the molecular level through various mechanisms. It has been shown to interact with a variety of recognized cellular targets to impede the growth of cancer cells . The mechanisms of action include the induction of autophagy, pro-apoptosis, and control of cell proliferation . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Cucurbitacin I change over time in laboratory settings. Studies have shown that the absorption of Cucurbitacin I is rapid, but the total absorption is reduced, possibly due to hepatic or intestinal enzymes metabolizing it before entering the systemic circulation . The concentration in plasma is directly proportional to the dose, indicating that the pharmacokinetics of Cucurbitacin I are linear .
Dosage Effects in Animal Models
The effects of Cucurbitacin I vary with different dosages in animal models. For instance, one study showed that Cucurbitacin I administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg in rats resulted in significant differences in plasma concentrations .
Metabolic Pathways
Cucurbitacin I is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Cucurbitacin I is transported and distributed within cells and tissues. It has been shown that Cucurbitacin I has a large volume of distribution and exhibits a high tissue to plasma concentration ratio, indicating that it could be distributed extensively into internal organs .
Subcellular Localization
One study suggested that Cucurbitacin I might be localized in the cytoplasm, as indicated by the subcellular localization of Cofilin1, a protein whose activity is inhibited by Cucurbitacin I .
准备方法
合成路线和反应条件: 葫芦苦素I可以通过水解葫芦苦素E来合成。该过程涉及使用特定酶和反应条件来获得所需产物。 水解反应通常需要酸性或碱性介质来促进转化 .
工业生产方法: 葫芦苦素I 的工业生产涉及从天然来源(如苦瓜汁)中提取和纯化。提取过程包括使用氯仿、丙酮和甲醇混合物进行溶剂提取,然后通过高效液相色谱 (HPLC) 进行纯化。 然后使用核磁共振 (NMR)、液相色谱-质谱 (LC-MS) 和紫外 (UV) 光谱等技术鉴定纯化后的化合物 .
化学反应分析
反应类型: 葫芦苦素I 经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 该反应涉及添加氢或去除氧,导致形成化合物的还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
相似化合物的比较
葫芦苦素I 在葫芦苦素中是独一无二的,因为它具有特定的生物活性和分子靶标。类似的化合物包括:
葫芦苦素B: 以其抗癌和抗炎特性而闻名。
葫芦苦素E: 用于研究其在凋亡和细胞周期停滞中的作用。
葫芦苦素D: 研究了其保肝和抗菌活性.
这些化合物中的每一个都具有类似的四环三萜类结构,但在其官能团和特定的生物活性方面有所不同,这使得葫芦苦素I 在其应用和作用方面独树一帜 .
属性
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-MKIKIEMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015546 | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-07-3 | |
| Record name | Cucurbitacin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elatericin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cucurbitacin I?
A1: Cucurbitacin I is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]
Q2: How does Cucurbitacin I interact with the JAK2/STAT3 pathway?
A2: While the exact mechanism remains unclear, Cucurbitacin I effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]
Q3: Does Cucurbitacin I exert effects beyond JAK2/STAT3 inhibition?
A3: Yes, research suggests that Cucurbitacin I also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, Cucurbitacin I inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate Cucurbitacin I's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: Cucurbitacin I can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []
Q4: What are the downstream effects of Cucurbitacin I treatment in cancer cells?
A4: Cucurbitacin I exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: Cucurbitacin I can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]
Q5: How does Cucurbitacin I affect the tumor microenvironment?
A5: Studies indicate that Cucurbitacin I can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


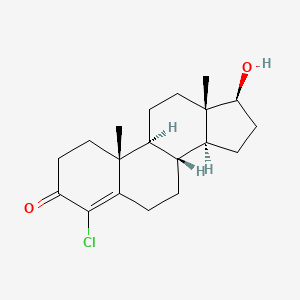

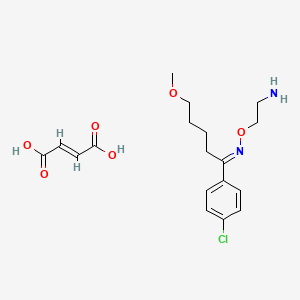
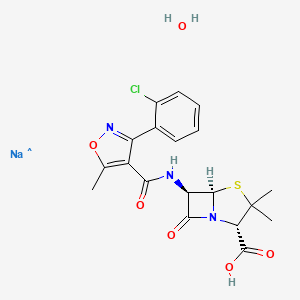
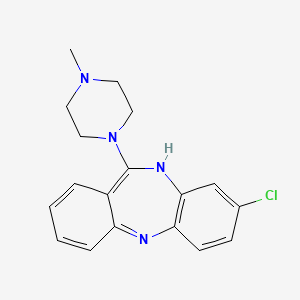
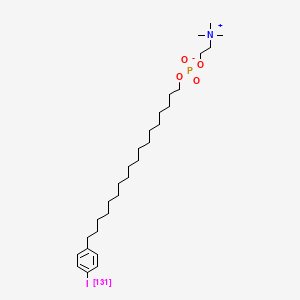
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)

